N,N-diallyl-4-chlorobenzenesulfonamide
Description
N,N-Diallyl-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorophenyl group and two allyl substituents on the sulfonamide nitrogen. The compound’s CAS number (1219957-24-0) and commercial availability for medicinal purposes are noted . Its structure combines the electron-withdrawing 4-chloro substituent with the lipophilic diallyl groups, which may influence reactivity, solubility, and biological activity compared to simpler sulfonamides.
Properties
Molecular Formula |
C12H14ClNO2S |
|---|---|
Molecular Weight |
271.76 g/mol |
IUPAC Name |
4-chloro-N,N-bis(prop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C12H14ClNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2 |
InChI Key |
IFGFZPYWIAFNPW-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Sulfonamide Chemistry
Sulfonamides are a diverse class of compounds with variations in substituents on both the aromatic ring and the sulfonamide nitrogen. Key analogs include:
Key Observations :
- Substituent Effects: Aromatic Ring: Electron-withdrawing groups (e.g., 4-Cl) enhance electrophilic reactivity and stability. For example, 4-chloro derivatives in and show distinct reactivity in imine formation and cyclization reactions compared to methoxy or methyl analogs . In contrast, dichloro substituents (Dichloramine T) enhance oxidative and disinfectant properties .
- Physical Properties :
- Solubility : Diallyl groups may reduce water solubility compared to methyl or tolyl sulfonamides (e.g., N-(4-Chlorophenyl)methanesulfonamide in ).
- Stability : Dichloramine T’s N,N-dichloro structure makes it prone to hydrolysis, whereas diallyl groups may offer greater stability under physiological conditions .
Analytical Characterization
Comparative analytical data from NMR, MS, and HPLC (as in and ) can infer structural differences:
- NMR Shifts : The 4-Cl substituent in the target compound would deshield aromatic protons (~7.3–7.8 ppm), similar to 1d in . Diallyl groups may show characteristic allylic protons at ~5.0–5.5 ppm.
- Mass Spectrometry: Molecular ion peaks for diallyl derivatives would differ significantly from dichloro or methyl analogs due to mass variations (e.g., Dichloramine T: C₇H₇Cl₂NO₂S, m/z 264 vs. target compound: ~340–350 g/mol).
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